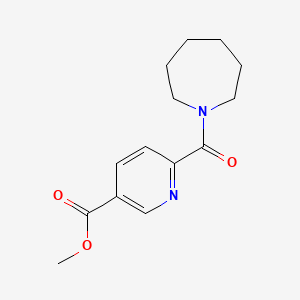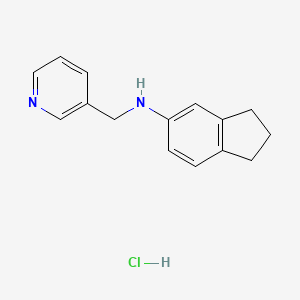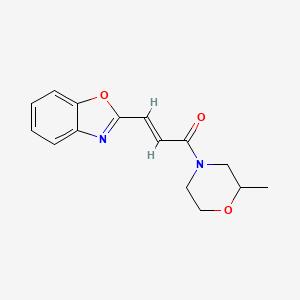![molecular formula C14H16N2O2 B7509714 N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of genes that are involved in antioxidant defense and detoxification, which may explain N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to reduce inflammation and oxidative stress, improve cognitive function, and increase the expression of genes involved in antioxidant defense and detoxification. In plant studies, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to promote plant growth and increase resistance to fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide for lab experiments is its relatively low cost and easy synthesis method. However, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide is also known to be unstable in certain conditions, which may limit its use in some experiments. Additionally, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide may have different effects on different cell types, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide. One area of interest is the development of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide-based therapies for diseases such as multiple sclerosis and Alzheimer's disease. Another area of interest is the use of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide as a plant growth regulator and fungicide in agriculture. Additionally, the study of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide's mechanism of action and its effects on different cell types may provide new insights into the regulation of antioxidant defense and detoxification pathways.
Synthesemethoden
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-acetylpyridine with furfural in the presence of a catalyst to produce 2-acetyl-5-methylfuran. This intermediate product is then reacted with dimethylamine and formaldehyde to yield N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for diseases such as multiple sclerosis and Alzheimer's disease. In agriculture, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been used as a plant growth regulator and as a fungicide. In material science, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been used as a solvent and as a precursor for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-4-6-13(15-10)14(17)16(3)9-12-8-7-11(2)18-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERORISDXGPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)





![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)


![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
![2-Methyl-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7509734.png)